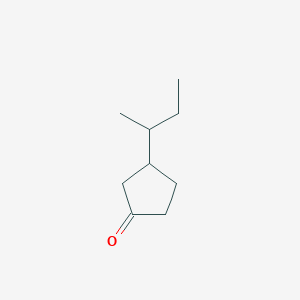![molecular formula C16H16N4 B2621202 1-[4-(tert-butyl)benzyl]-1H-imidazole-4,5-dicarbonitrile CAS No. 439108-70-0](/img/structure/B2621202.png)
1-[4-(tert-butyl)benzyl]-1H-imidazole-4,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[4-(tert-butyl)benzyl]-1H-imidazole-4,5-dicarbonitrile” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also has a benzyl group and a tert-butyl group attached to it.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the imidazole ring and the attached groups. The imidazole ring is a planar five-membered ring, which includes two nitrogen atoms .Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and they can undergo reactions such as alkylation, acylation, and oxidation .科学的研究の応用
1-[4-(tert-butyl)benzyl]-1H-imidazole-4,5-dicarbonitrile has been studied for its potential applications in various research fields. It has been found to have antibacterial, antifungal, and antiviral activities. It has also been investigated for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been used as a ligand in coordination chemistry studies.
作用機序
The mechanism of action of 1-[4-(tert-butyl)benzyl]-1H-imidazole-4,5-dicarbonitrile is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes, such as kinases and phosphodiesterases, which play a role in various cellular processes.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes in cells. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been shown to have neuroprotective effects and improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of using 1-[4-(tert-butyl)benzyl]-1H-imidazole-4,5-dicarbonitrile in lab experiments is its broad spectrum of activities, which makes it a useful tool for studying various biological processes. Additionally, it has low toxicity and is relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
将来の方向性
There are several future directions for research on 1-[4-(tert-butyl)benzyl]-1H-imidazole-4,5-dicarbonitrile. One area of interest is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets. Finally, there is a need for more research on the synthesis and characterization of derivatives of this compound, which may have improved activities and selectivities.
合成法
The synthesis of 1-[4-(tert-butyl)benzyl]-1H-imidazole-4,5-dicarbonitrile involves the reaction of 4-(tert-butyl)benzylamine with ethyl cyanoacetate in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an imine intermediate, which is then cyclized to form the imidazole ring. The resulting product is a white solid that can be purified by recrystallization.
特性
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]imidazole-4,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-16(2,3)13-6-4-12(5-7-13)10-20-11-19-14(8-17)15(20)9-18/h4-7,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVLJIRBIVUBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC(=C2C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


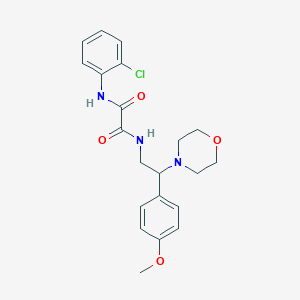
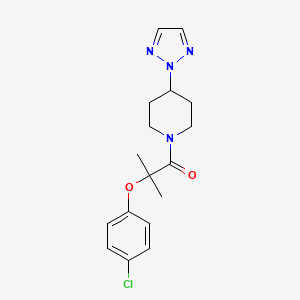
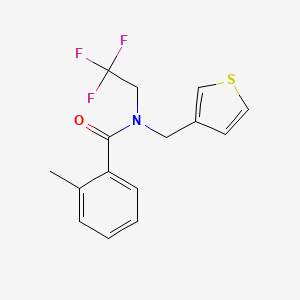
![4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde](/img/structure/B2621126.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2621129.png)
![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2621132.png)
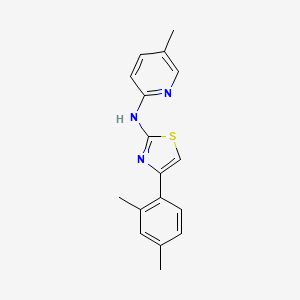
![2-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2621135.png)
![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2621136.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide](/img/structure/B2621138.png)
![(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide](/img/structure/B2621139.png)
![2-[(4-Methylphenyl)sulfanyl]quinoxaline](/img/structure/B2621140.png)
